2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3,4-dimethylpyridine with formaldehyde and formic acid . The reaction is carried out under reflux conditions, leading to the formation of the imidazo ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. the synthetic route mentioned above can be scaled up with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the imidazo ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the imidazo ring.
Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atoms.
Scientific Research Applications
2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine is primarily used in scientific research due to its mutagenic properties . It is studied in the context of:
Chemistry: As a model compound for studying heterocyclic chemistry and reaction mechanisms.
Biology: To understand its mutagenic effects on DNA and its potential role in carcinogenesis.
Medicine: Investigating its effects on cellular processes and potential therapeutic applications.
Industry: Limited industrial applications, mainly used in research settings.
Mechanism of Action
The mutagenic effects of 2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine are believed to be due to its ability to form DNA adducts . These adducts can cause mutations during DNA replication, leading to potential carcinogenic effects. The compound interacts with DNA through its imidazo ring, forming covalent bonds with nucleotides.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo [4,5-B] pyridine (PhIP): Another heterocyclic amine with mutagenic properties.
2-Amino-3-methylimidazo [4,5-F] quinoline (IQ): Known for its strong mutagenic and carcinogenic effects.
2-Amino-3,8-dimethylimidazo [4,5-F] quinoxaline (MeIQx): A potent mutagen found in cooked meats.
Uniqueness
2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine is unique due to its specific structure, which includes a hydroxyl group and three methyl groups on the imidazo ring. This structure influences its reactivity and interaction with biological molecules, making it a valuable compound for studying mutagenesis and carcinogenesis.
Properties
IUPAC Name |
1,5,6-trimethyl-3H-imidazo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-5-4-7-8(10-6(5)2)11-9(13)12(7)3/h4H,1-3H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIWKAXDCMVXKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC(=O)N2C)N=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90421028 | |
Record name | 2-HYDROXY-1,5,6-TRIMETHYLIMIDAZO [4,5-B] PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90421028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887406-59-9 | |
Record name | 2-HYDROXY-1,5,6-TRIMETHYLIMIDAZO [4,5-B] PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90421028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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